CYP1A1 Induction Potency of 2,3,7,8-TCDT vs. TCDD: Sulfur Substitution Reduces AhR-Mediated Potency by ~1,000-Fold Compared to Dioxin
The sulfur-for-oxygen substitution in the dibenzothiophene scaffold profoundly attenuates aryl hydrocarbon receptor (AhR)-mediated CYP1A1 induction potency. In mouse hepatoma Hepa-1 cell culture, 2,3,7,8-tetrachlorodibenzothiophene (2,3,7,8-TCDT)—the sulfur analog of 2,3,7,8-TCDD—exhibited an EC₅₀ of 7.5 nM for AHH/EROD induction, compared to 8 pM for 2,3,7,8-TCDD, representing an approximately 938-fold reduction in potency [1]. While this direct head-to-head comparison is for the 2,3,7,8-substituted congener, the class-level inference is that all TCDT congeners, including 1,4,6,9-TCDT, are expected to exhibit substantially lower dioxin-like toxicity than their oxygen-containing PCDD counterparts due to the sulfur heteroatom [2]. However, congener-specific potency differences driven by chlorine substitution position remain largely uncharacterized for the 1,4,6,9 isomer, underscoring the need for authentic 1,4,6,9-TCDT reference material in comparative toxicological studies.
| Evidence Dimension | AhR-mediated CYP1A1 induction potency (EROD/AHH activity) |
|---|---|
| Target Compound Data | 2,3,7,8-TCDT EC₅₀ = 7.5 nM (class representative TCDT); 1,4,6,9-TCDT: no published EC₅₀ data available—authentic reference standard required |
| Comparator Or Baseline | 2,3,7,8-TCDD EC₅₀ = 8 pM; 2,3,7,8-TCTA (tetrachlorothianthrene) EC₅₀ = 700 pM |
| Quantified Difference | TCDT congener class is ~938-fold less potent than TCDD; 1,4,6,9-TCDT potency unknown |
| Conditions | Mouse hepatoma Hepa-1 cell culture; AHH and EROD enzyme activity measurement |
Why This Matters
For toxicological screening laboratories, using the authentic 1,4,6,9-TCDT congener rather than assuming potency from 2,3,7,8-TCDT data is essential because substitution position determines AhR binding affinity, and no predictive model has been validated for the 1,4,6,9 pattern.
- [1] Kopponen P, Sinkkonen S, Poso A, Gynther J, Kärenlampi S. Sulfur analogues of polychlorinated dibenzo-P-dioxins, dibenzofurans and diphenyl ethers as inducers of CYP1A1 in mouse hepatoma cell culture and structure-activity relationships. Environ Toxicol Chem. 1994;13(9):1543-1548. View Source
- [2] Ye C, Tu Y, Ling H, Chen Y, Liu Y, Zhang R, Zhang X. Occurrence, physicochemical properties and environmental behavior of polychlorinated dibenzothiophenes: A comprehensive review and future perspectives. Environ Res. 2024;245:118007. View Source
